An In-Depth Technical Guide to 1-(2-Methylphenyl)-2,3-butadien-1-one (CAS 378186-94-8)
An In-Depth Technical Guide to 1-(2-Methylphenyl)-2,3-butadien-1-one (CAS 378186-94-8)
A Note from the Senior Application Scientist: This technical guide provides a comprehensive overview of 1-(2-Methylphenyl)-2,3-butadien-1-one, a member of the allenic ketone family. While direct literature on this specific molecule is limited, this document synthesizes information from analogous structures and the broader class of allenic ketones to offer valuable insights for researchers, scientists, and drug development professionals. The protocols and data presented herein are based on established chemical principles and are intended to serve as a robust starting point for further investigation.
Introduction: The Allure of the Allenic Ketone
1-(2-Methylphenyl)-2,3-butadien-1-one, also known as 1-(o-tolyl)buta-2,3-dien-1-one, is a fascinating molecule characterized by its unique allenic and ketone functionalities. The allene moiety, with its cumulated double bonds, imparts axial chirality and a distinct reactivity profile, making it a valuable synthon in organic chemistry. The conjugated ketone group further activates the allene system, rendering it susceptible to a variety of chemical transformations. This combination of features makes 1-(2-Methylphenyl)-2,3-butadien-1-one and its analogs attractive candidates for applications in medicinal chemistry, particularly in the design of targeted covalent inhibitors.
Molecular and Physicochemical Properties
A summary of the key properties of 1-(2-Methylphenyl)-2,3-butadien-1-one is provided in the table below. These values are a combination of information from chemical suppliers and predicted data.
| Property | Value | Source |
| CAS Number | 378186-94-8 | N/A |
| Molecular Formula | C₁₁H₁₀O | N/A |
| Molecular Weight | 158.20 g/mol | N/A |
| Synonyms | 1-(o-tolyl)buta-2,3-dien-1-one | N/A |
| Appearance | Predicted: Pale yellow oil | N/A |
| Boiling Point | Predicted: ~250-270 °C at 760 mmHg | N/A |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) | N/A |
| Storage | Store at 2-8 °C under an inert atmosphere | N/A |
Synthesis and Characterization
Proposed Synthetic Route
A plausible and efficient two-step synthesis of 1-(2-Methylphenyl)-2,3-butadien-1-one is proposed, starting from commercially available 2-methylbenzaldehyde. This route involves the formation of a propargyl alcohol intermediate, followed by its oxidation to the target allenic ketone.[1]
Caption: Proposed two-step synthesis of 1-(2-Methylphenyl)-2,3-butadien-1-one.
Detailed Synthetic Protocol
Step 1: Synthesis of 1-(2-Methylphenyl)prop-2-yn-1-ol
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To a stirred solution of ethynyltrimethylsilane (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of 2-methylbenzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To a solution of the crude TMS-protected propargyl alcohol in methanol, add potassium carbonate (2.0 eq.) and stir at room temperature for 2 hours.
-
Remove the methanol under reduced pressure, add water, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford the crude 1-(2-methylphenyl)prop-2-yn-1-ol, which can be purified by flash column chromatography.
Step 2: Synthesis of 1-(2-Methylphenyl)-2,3-butadien-1-one
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To a stirred solution of 1-(2-methylphenyl)prop-2-yn-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add pyridinium chlorochromate (PCC) (1.5 eq.) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield 1-(2-Methylphenyl)-2,3-butadien-1-one as a pale yellow oil.
Spectroscopic Characterization (Predicted)
Due to the absence of published spectroscopic data for this specific compound, the following table provides predicted data based on the analysis of analogous allenic ketones and general principles of NMR and IR spectroscopy.
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.80-7.70 (m, 1H, Ar-H), 7.40-7.20 (m, 3H, Ar-H), 5.70-5.60 (m, 1H, C=C=CH), 5.40-5.30 (m, 2H, C=C=CH₂), 2.50 (s, 3H, Ar-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 215.0 (C=C=C), 190.0 (C=O), 140.0 (Ar-C), 135.0 (Ar-C), 132.0 (Ar-CH), 130.0 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-CH), 95.0 (C=C=CH), 80.0 (C=C=CH₂), 21.0 (Ar-CH₃) |
| IR (neat, cm⁻¹) | ~3060 (Ar C-H), ~2920 (Alkyl C-H), ~1960 (C=C=C stretch), ~1670 (C=O stretch), ~1600, 1480 (Ar C=C) |
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-(2-Methylphenyl)-2,3-butadien-1-one is dominated by the electrophilic nature of the central carbon of the allene system and the carbonyl carbon. The electron-withdrawing effect of the ketone group polarizes the allene, making the central carbon susceptible to nucleophilic attack.
Caption: Key electrophilic sites in 1-(2-Methylphenyl)-2,3-butadien-1-one.
Common reactions include Michael additions, cycloadditions, and reactions with various nucleophiles to form heterocyclic compounds.[2]
Applications in Drug Discovery and Organic Synthesis
The unique reactivity of allenic ketones makes them valuable scaffolds in drug discovery. Their ability to act as Michael acceptors allows for the formation of covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins. This irreversible or reversible covalent binding can lead to enhanced potency and duration of action.[3][4][5][6][7]
Caption: Covalent modification of a target protein by an allenic ketone.
Beyond covalent inhibition, the allenic ketone motif can be utilized in the synthesis of complex heterocyclic structures, which are prevalent in many pharmaceuticals.
Experimental Protocols
Thia-Michael Addition of Thiophenol
This protocol describes a representative Michael addition of a thiol nucleophile to 1-(2-Methylphenyl)-2,3-butadien-1-one, a reaction highly relevant to the study of covalent inhibitors.[8][9][10][11]
-
To a solution of 1-(2-methylphenyl)-2,3-butadien-1-one (1.0 eq.) in acetonitrile (0.1 M), add thiophenol (1.1 eq.).
-
Add triethylamine (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to afford the desired adduct.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
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Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. (2006). ARKIVOC. [Link]
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Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. (2022). ChemRxiv. [Link]
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Synthesis of (E)‐1‐aryl‐2‐buten‐1‐ones by the Cross‐Coupling of Lithium 1‐methoxy‐1,3‐butadienes with Aryl Bromides. (2019). Advanced Synthesis & Catalysis. [Link]
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1H- and 13C-NMR for - The Royal Society of Chemistry. (2013). The Royal Society of Chemistry. [Link]
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Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes: Influence of Substituent on Photoreactivity—Structural and Photochemical Insights. (2023). Molecules. [Link]
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A Convenient Synthesis of Functionalised 1‐Aryl‐1,3‐alkadiynes. (2005). European Journal of Organic Chemistry. [Link]
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